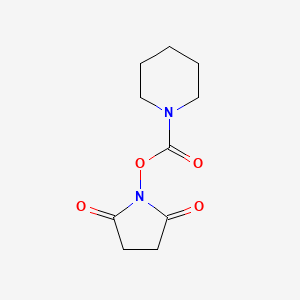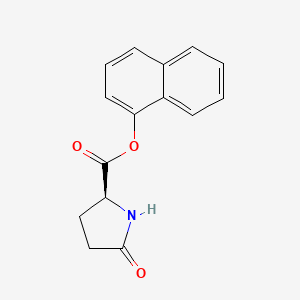
1-Naphthyl 5-oxo-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C15H13NO3. It is characterized by the presence of a naphthyl group attached to a 5-oxo-L-prolinate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1-Naphthyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthyl derivatives depending on the reagent used.
科学研究应用
1-Naphthyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Naphthyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Naphthyl acetate: Similar in structure but lacks the 5-oxo-L-prolinate moiety.
1-Naphthylamine: Contains a naphthyl group but has an amine functional group instead of the ester and carbonyl groups.
5-Oxo-L-proline: The parent compound without the naphthyl group.
Uniqueness
1-Naphthyl 5-oxo-L-prolinate is unique due to the combination of the naphthyl group and the 5-oxo-L-prolinate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with the individual components alone .
属性
CAS 编号 |
67934-90-1 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
naphthalen-1-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-14-9-8-12(16-14)15(18)19-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1 |
InChI 键 |
KBXKGZPUJFVDLQ-LBPRGKRZSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



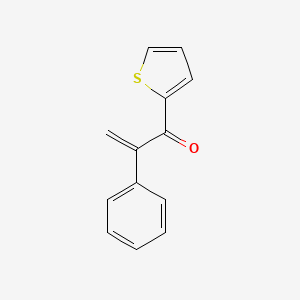
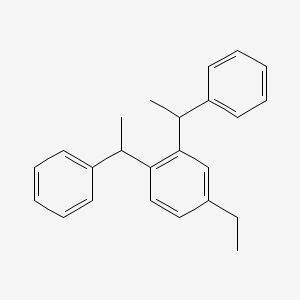

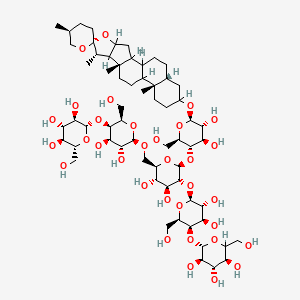
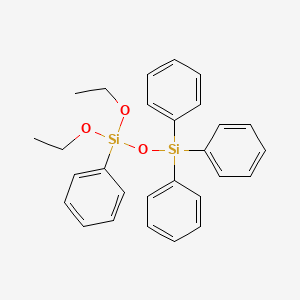
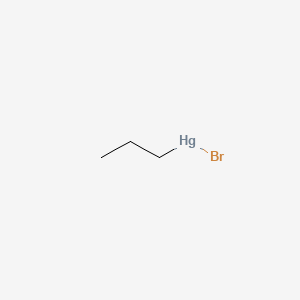
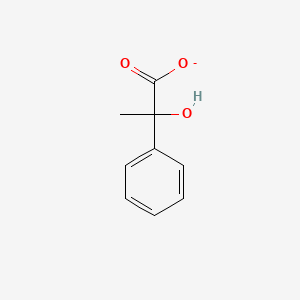
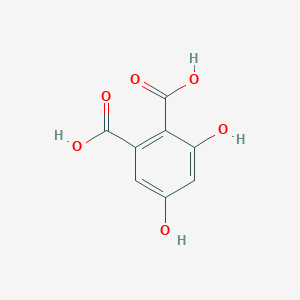
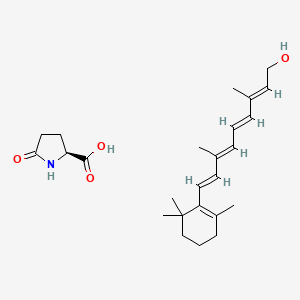
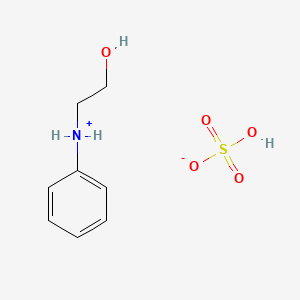
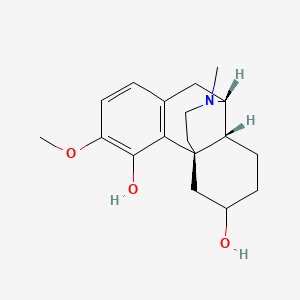
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
